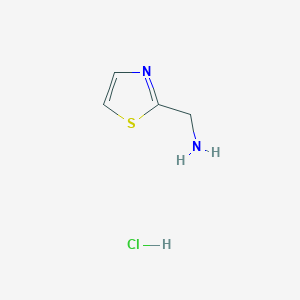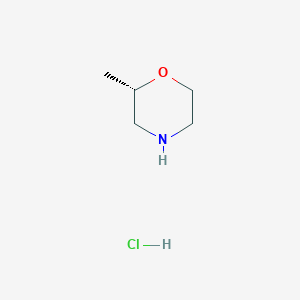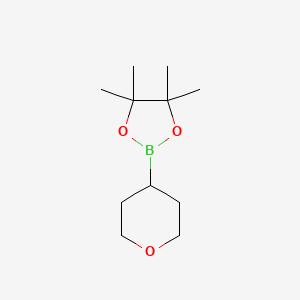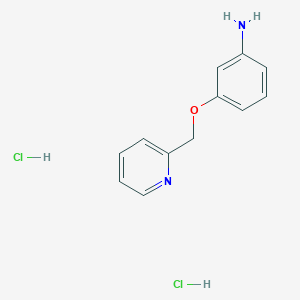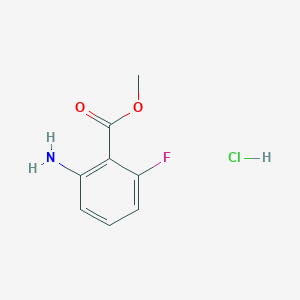![molecular formula C17H16ClNO B1390939 1-[Chloro(phenyl)acetyl]-2-methylindoline CAS No. 1094224-38-0](/img/structure/B1390939.png)
1-[Chloro(phenyl)acetyl]-2-methylindoline
Übersicht
Beschreibung
“1-[Chloro(phenyl)acetyl]-2-methylindoline” is a complex organic compound. It contains an indoline group, which is a heterocyclic compound. The compound also includes a phenylacetyl group, which is an acyl group attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The compound would contain an indoline group, a phenylacetyl group, and a chlorine atom .
Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds often undergo nucleophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the chlorine atom could influence its reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of new heterocyclic derivatives from reactions involving 1-amino-2-methylindoline, a close relative of 1-[Chloro(phenyl)acetyl]-2-methylindoline, demonstrate the compound's role as a precursor in the synthesis of antihypertension drugs and its transformation into various heterocyclic structures. These reactions underline the compound's versatility in organic synthesis and potential applications in drug development (Peyrot et al., 2001).
Catalytic and Chemical Transformations
Studies on transformations of related compounds under various conditions reveal insights into catalytic processes that could be applied to this compound. For instance, the transformation of 1-(2-aminophenyl)propan-2-ol to 2-methylindoline, utilizing various catalysts, showcases the potential for catalytic synthesis routes that could be relevant for modifications of this compound (Bernas et al., 2015).
Pharmacological Evaluation
The synthesis, characterization, and pharmacological evaluation of related compounds, such as 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, reveal the anti-inflammatory and analgesic activities of these derivatives. Such studies hint at the potential pharmacological applications of this compound in developing new therapeutic agents with reduced gastric ulceration properties (dos Santos et al., 2010).
Structural and Spectroscopic Studies
Further, the structural and spectroscopic studies on similar compounds provide a foundation for understanding the chemical behavior and physical properties of this compound. For instance, the synthesis and crystal structure investigation of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone highlight the methodologies for characterizing such compounds, which could be directly applicable to studying this compound (Murugavel et al., 2016).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the formation of a complex between the indole derivative and its target, which can alter the function of the target and lead to various downstream effects.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their interaction with multiple targets . These pathways can lead to various downstream effects, including the modulation of immune response, inhibition of viral replication, reduction of inflammation, and induction of cell death in cancer cells .
Pharmacokinetics
The physicochemical properties such as melting point (285 °c), boiling point (120 °c/23 mmhg), and density (1196 g/mL at 25 °C) of the compound can influence its pharmacokinetic properties.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects, depending on the specific targets and pathways it interacts with.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-11-14-9-5-6-10-15(14)19(12)17(20)16(18)13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZIZIFAGLDBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)
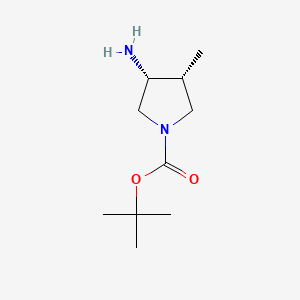

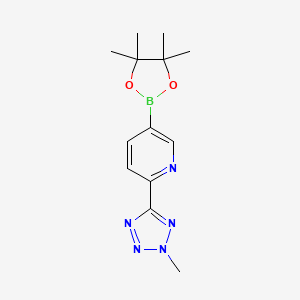

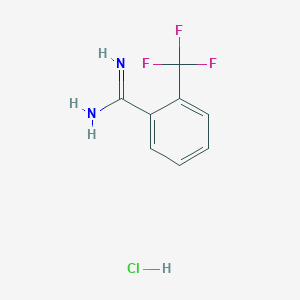
![(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B1390864.png)

![1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1390867.png)
